Methyl 2-bromo-4,6-dimethoxybenzoate: A Comprehensive Technical Guide for Advanced Synthesis and Drug Development
Methyl 2-bromo-4,6-dimethoxybenzoate: A Comprehensive Technical Guide for Advanced Synthesis and Drug Development
Executive Summary
In the landscape of modern drug discovery and natural product total synthesis, Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4) serves as a highly versatile, functionalized aromatic building block. Characterized by its precisely positioned halogen and electron-donating methoxy groups, this compound is a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira)[1]. It is most prominently utilized in the synthesis of resorcylic acid lactone spiroketals (such as citreoviranol) and bioactive pharmacophores like corticiolic acid, a selective inhibitor of PTB1B used in anti-diabetic research[2].
This whitepaper provides a rigorous, field-proven guide to the physicochemical properties, de novo synthesis protocols, and downstream applications of Methyl 2-bromo-4,6-dimethoxybenzoate, emphasizing the mechanistic causality behind each experimental choice.
Physicochemical Profiling
Understanding the baseline properties of Methyl 2-bromo-4,6-dimethoxybenzoate is essential for optimizing reaction conditions, particularly regarding solvent selection and catalyst compatibility.
| Property | Value / Description |
| Chemical Name | Methyl 2-bromo-4,6-dimethoxybenzoate |
| CAS Registry Number | 58137-79-4[3] |
| Molecular Formula | C10H11BrO4[4] |
| Molecular Weight | 275.099 g/mol [5] |
| Appearance | White to off-white solid[4] |
| Structural Features | Ortho-bromo ester with meta-methoxy groups, providing steric hindrance and electron-rich aromatic density. |
| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO, EtOAc, THF); insoluble in water. |
De Novo Synthesis Protocol: A Mechanistic Approach
The synthesis of Methyl 2-bromo-4,6-dimethoxybenzoate from commercially available 3,5-dimethoxybromobenzene involves a three-step sequence: formylation, oxidation, and esterification[1].
Experimental Workflow
Fig 1: De novo synthesis workflow of Methyl 2-bromo-4,6-dimethoxybenzoate.
Step-by-Step Methodology & Causality
Step 1: Vilsmeier-Haack Formylation
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Protocol: To a stirred solution of 3,5-dimethoxybromobenzene (1.0 eq.) in DMF at 0 °C, add POCl3 (3.0 eq.) dropwise under an inert atmosphere. Heat the reaction to 90 °C for 6 hours. Quench in ice water and adjust to pH 14 with solid KOH. Extract with EtOAc[1].
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Causality: The Vilsmeier reagent (chloromethyleneiminium ion) targets the electron-rich aromatic ring. The methoxy groups strongly direct the electrophilic aromatic substitution, ensuring regioselective formylation.
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Self-Validation: TLC monitoring (Hexane:EtOAc 8:2) will show the consumption of the non-polar starting material. The basic quench (pH 14) is critical to hydrolyze the iminium intermediate into the desired aldehyde (2-bromo-4,6-dimethoxybenzaldehyde).
Step 2: Pinnick Oxidation
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Protocol: Dissolve the aldehyde (1.0 eq.) in DMSO/water. Add NaClO2 (4.0 eq.) and NaH2PO4 (6.0 eq.) at 0 °C. Stir at ambient temperature for 24 hours. Quench with 2 N HCl and extract with EtOAc[1].
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Causality: Pinnick oxidation is chosen over harsh oxidants (like KMnO4) to prevent the oxidative cleavage of the methoxy ethers. NaH2PO4 acts as a crucial buffer to maintain a slightly acidic pH, preventing the degradation of NaClO2 into unreactive species.
Step 3: Mild Esterification
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Protocol: Dissolve 2-bromo-4,6-dimethoxybenzoic acid (1.0 eq.) in DMF at 0 °C. Add K2CO3 (2.5 eq.) followed by CH3I (2.0 eq.). Stir at 50 °C for 16 hours. Dilute with EtOAc, wash with water and brine[1].
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Causality: Traditional Fischer esterification (acid/heat) is avoided due to the steric hindrance of the ortho-bromo and ortho-methoxy groups. Instead, an SN2 alkylation using methyl iodide and a mild base (K2CO3) in a polar aprotic solvent (DMF) drives the reaction to completion with near-quantitative yields.
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Self-Validation: 1H-NMR of the purified product will definitively show a new 3H singlet at ~3.9 ppm, confirming the successful installation of the methyl ester.
Key Synthetic Applications in Drug Discovery
Methyl 2-bromo-4,6-dimethoxybenzoate is highly valued for its orthogonal reactivity: the ester acts as a protecting/directing group, while the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling.
Fig 2: Key downstream drug development applications and synthetic pathways.
Application A: Total Synthesis of Corticiolic Acid
Corticiolic acid is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTB1B), making it a valuable target for anti-diabetic drug development[2].
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The Alkyl-Borane Strategy: Instead of using a traditional Sonogashira coupling (which would require a subsequent, potentially messy hydrogenation step to reduce the alkyne), modern protocols utilize a Suzuki-Miyaura coupling[1].
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Protocol: Methyl 2-bromo-4,6-dimethoxybenzoate is reacted with a 9-BBN complex of pentadec-1-ene in the presence of Pd(dppf)Cl2 and K2CO3 in DMF/water at 100 °C[1].
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Causality: The 9-BBN alkylborane complex allows for direct C(sp2)-C(sp3) coupling. Argon purging for 10 minutes prior to catalyst addition is mandatory; oxygen will irreversibly oxidize the Pd(0) active species to Pd(II), killing the catalytic cycle. Subsequent ester hydrolysis yields the biologically active corticiolic acid.
Application B: Synthesis of Resorcylic Acid Lactone Spiroketals (Citreoviranol)
The compound is a direct precursor for complex oxaspirolactones, scaffolds often found in anticancer agents[5][6].
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Au(III)-Catalyzed Cascade Cyclization: Methyl 2-bromo-4,6-dimethoxybenzoate undergoes a Sonogashira coupling with an alkyne (e.g., (2S,4S)-4-(benzyloxy)hept-6-yn-2-ol)[6].
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Causality: Following the coupling, the system is subjected to AuCl3 catalysis. The Au(III) center acts as a highly carbophilic Lewis acid, selectively activating the alkyne. This triggers a 5-endo-dig hydroalkoxylation by the adjacent oxygen, generating an oxocarbenium intermediate, which is subsequently trapped by the carboxylate to form the rigid spiro-lactone architecture[5].
Handling, Stability, and Best Practices
To maintain the integrity of Methyl 2-bromo-4,6-dimethoxybenzoate during long-term storage and active experimentation, adhere to the following E-E-A-T validated practices:
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Storage: Store in a cool, dry environment away from direct light. While the compound is generally stable, the ester linkage can slowly hydrolyze if exposed to ambient atmospheric moisture over extended periods.
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Degassing Protocols: For all downstream cross-coupling applications (Suzuki, Sonogashira), solvents must be rigorously degassed. The "Freeze-Pump-Thaw" method or vigorous argon sparging (minimum 10-15 minutes) is required to prevent catalyst poisoning[1].
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Steric Considerations: The ortho, ortho-disubstitution pattern around the ester creates significant steric bulk. When planning saponification (hydrolysis of the methyl ester to the free acid), standard LiOH/H2O conditions may be sluggish. Heating or the use of more aggressive nucleophiles (like potassium trimethylsilanolate, KOTMS) may be required to drive the deprotection.
References
- Facile synthesis of corticiolic acid—a bioactive pharmacophore
- CAS NO.
- methyl 2-bromo-4,6-dimethoxybenzo
- Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources - researchg
- C10H11BrO4 - Chemical Dictionary - guidechem.com -
- Enhancing the Anticancer Activity and Selectivity of Goniothalamin - researchg
Sources
- 1. Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arctomsci.com [arctomsci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. methyl 2-bromo-4,6-dimethoxybenzoate - CAS号 58137-79-4 - 摩熵化学 [molaid.com]
- 6. researchgate.net [researchgate.net]
